(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Catalog No.
S3720502
CAS No.
58564-87-7
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

CAS Number

58564-87-7

Product Name

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

DZOONCSMZVPSHJ-KVQBGUIXSA-N

SMILES

C1CC2C(CC1O2)N

Canonical SMILES

C1CC2C(CC1O2)N

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)N

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a bicyclic organic compound characterized by a seven-membered ring structure that includes an oxygen atom and an amine functional group. Its systematic name reflects its stereochemistry and molecular framework, indicating the specific arrangement of atoms around the chiral centers. The compound belongs to a class of bicyclic amines, which are known for their diverse applications in medicinal chemistry and organic synthesis.

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Research indicates that (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine exhibits notable biological activities. It has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further development in treating infections.
  • Analgesic Effects: There are indications that it may exhibit pain-relieving properties, warranting investigation in pain management applications.

These biological activities highlight its potential therapeutic applications and justify further research into its mechanisms of action

The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine typically involves several key steps:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions starting from suitable precursors such as cyclic ketones or aldehydes.
  • Introduction of Functional Groups: The amine group is introduced via reductive amination or other amine formation techniques.
  • Resolution of Stereochemistry: Chiral catalysts or resolution techniques may be employed to obtain the desired stereoisomer.

Common methods include using reagents like lithium aluminum hydride for reduction and specific catalysts for asymmetric synthesis

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine has several applications across different fields:

  • Pharmaceuticals: Its potential as a drug candidate makes it relevant in the development of new therapeutic agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may find uses in developing new materials with specific properties due to its unique structural features.

These applications underline its significance in both research and industrial contexts

Interaction studies involving (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine focus on its binding affinity to various receptors and enzymes:

  • Receptor Binding Assays: Investigations into how this compound interacts with neurotransmitter receptors can elucidate its pharmacological profile.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes could reveal its potential as a therapeutic agent in metabolic disorders.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential

Several compounds share structural similarities with (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.3.0]octan-3-amineSimilar bicyclic structureDifferent ring size; potential for unique reactivity
1-Aminobicyclo[3.3.0]octaneContains an amine groupExhibits different biological activities
(1R,3S)-N-Methylbicyclo[3.3.0]octan-3-amineMethyl substitution on nitrogenAltered pharmacokinetics due to methyl group

The uniqueness of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine lies in its specific stereochemistry and functional groups that influence its biological activity and synthetic utility compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-15-2024

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